molecular formula C19H16O3 B312301 2-Naphthyl 4-ethoxybenzoate

2-Naphthyl 4-ethoxybenzoate

Cat. No.: B312301
M. Wt: 292.3 g/mol
InChI Key: PDIXGMYCMKLGJZ-UHFFFAOYSA-N
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Description

2-Naphthyl 4-ethoxybenzoate is an aromatic ester comprising a naphthyl group (C₁₀H₇) esterified to the 4-ethoxybenzoate moiety. This compound’s structural complexity arises from the combination of a bulky naphthalene ring and the ethoxy-substituted benzoate group.

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

naphthalen-2-yl 4-ethoxybenzoate

InChI

InChI=1S/C19H16O3/c1-2-21-17-10-8-15(9-11-17)19(20)22-18-12-7-14-5-3-4-6-16(14)13-18/h3-13H,2H2,1H3

InChI Key

PDIXGMYCMKLGJZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-naphthyl 4-ethoxybenzoate with ethyl 4-ethoxybenzoate, methyl 4-ethoxybenzoate, and other structurally related esters:

Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Stability Key Substituent
This compound ~298.33 Low Not reported High (aromaticity) Naphthyl group
Ethyl 4-ethoxybenzoate 194.19 Moderate 25–30 Moderate Ethyl group
Methyl 4-ethoxybenzoate 180.17 Higher 15–20 Moderate Methyl group
4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate 324.33 Insoluble 120–125 High Coumarin derivative

Key Observations :

  • Solubility: The naphthyl group in this compound reduces water solubility compared to ethyl or methyl analogs, making it more suitable for non-polar solvents or polymer matrices .
  • Stability : Aromatic substituents like naphthyl or coumarin enhance thermal and chemical stability due to extended π-conjugation, as seen in ’s discussion of preserved substructures during reactions .
  • Reactivity : Ethyl and methyl esters are more reactive in hydrolysis or transesterification reactions, while the naphthyl group may hinder such reactions, favoring applications requiring structural integrity .

Q & A

Q. What are the optimal synthetic routes for 2-Naphthyl 4-ethoxybenzoate, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves esterification between 4-ethoxybenzoic acid derivatives and 2-naphthol. For example, coupling reactions using carbodiimide catalysts (e.g., DCC/DMAP) in anhydrous dichloromethane under nitrogen can yield the target compound . Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization. Post-synthesis purification employs silica gel column chromatography (particle size: 0.063–0.200 mm) using hexane/ethyl acetate gradients. Yield optimization requires adjusting stoichiometry and reaction time (e.g., entries in show yields ranging from 53% to 96% depending on substituents) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on coupling patterns and integration. For instance, the ethoxy group’s methyl protons appear as a triplet (~1.4 ppm), while aromatic protons from the naphthyl moiety resonate between 7.2–8.6 ppm .
  • Mass Spectrometry (MS) : Use electron ionization (EI) to confirm molecular weight. A molecular ion peak at m/z corresponding to C₁₉H₁₆O₃ (e.g., ~292.3 g/mol) validates synthesis .
  • FT-IR : Confirm ester carbonyl stretching (~1720 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or photodegradation .
  • Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact, as aromatic esters may cause irritation .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer :
  • Modeling : Optimize molecular geometry using Gaussian 09 with B3LYP/6-311++G(d,p) basis sets. Calculate hyperpolarizability (β) to assess NLO activity .
  • Substitution Effects : Introduce electron-donating groups (e.g., –OCH₃) to the benzoate ring to enhance β values. Compare with experimental UV-Vis and hyper-Rayleigh scattering data .
  • Table : Example computational results for derivatives:
Substituentβ (×10⁻³⁰ esu)
–OCH₃12.4
–NO₂8.7
–Cl6.9

Q. What strategies improve the inhibitory potency of 2-naphthyl derivatives against glycosyltransferases like β4GalT?

  • Methodological Answer :
  • Structural Optimization : Replace the ethoxy group with hydrophobic moieties (e.g., butyryl) to enhance binding. shows that 1-thio-N-butyrylGlcNAcβ-(2-naphthyl) achieves a Ki of 0.01 mM, 10-fold lower than unmodified analogs .
  • Enzyme Assays : Use fluorescence-based assays with UDP-Gal as a donor substrate. Monitor inhibition via IC₅₀ values and validate with X-ray crystallography of enzyme-inhibitor complexes .

Q. How do substituent variations affect the mesomorphic behavior of 2-naphthyl benzoate esters in liquid crystal research?

  • Methodological Answer :
  • Synthesis : Prepare analogs with alkyl/alkoxy chains (e.g., 4-hexyloxy, 4-decyloxy) via nucleophilic substitution .
  • Characterization : Analyze phase transitions using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For example, longer alkoxy chains (C10) induce smectic phases, while shorter chains (C6) favor nematic phases .
  • Table : Example phase behavior:
SubstituentPhase Transition (°C)
–OC₆H₁₃Cr 78 N 112 Iso
–OC₁₀H₂₁Cr 85 SmA 130 Iso

Data Contradiction Analysis

  • Synthesis Yields : reports variable yields (53%–96%) for 2-naphthyl derivatives, attributed to steric effects and catalyst efficiency. For example, bulky substituents (e.g., biphenyl) reduce reactivity, necessitating optimized catalysts like Pd(PPh₃)₄ .
  • Enzyme Inhibition : While highlights Ki values for β4GalT inhibitors, discrepancies in activity may arise from assay conditions (e.g., pH, temperature). Cross-validate results using isothermal titration calorimetry (ITC) .

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